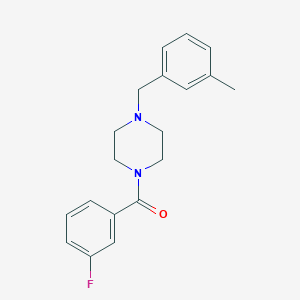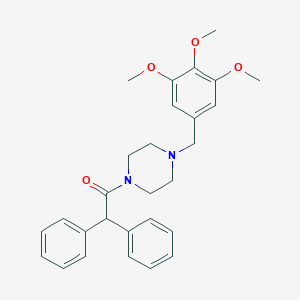
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine, also known as 3-FBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various molecular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Moreover, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been reported to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine are complex and depend on various factors, such as the dose, route of administration, and duration of exposure. It has been reported to induce apoptosis, which is a programmed cell death process, in various cancer cell lines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been reported to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and it exhibits favorable pharmacokinetic and pharmacodynamic properties. However, the use of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacological activity. Moreover, the mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, which can limit its application in some research areas.
Orientations Futures
The future directions for the research on 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine include the development of novel analogs with improved efficacy and safety profiles. Moreover, the mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine needs to be further elucidated to understand its potential applications in various research areas, including cancer, Alzheimer's disease, and depression. Furthermore, the pharmacokinetic and pharmacodynamic properties of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine need to be optimized to improve its bioavailability and pharmacological activity. Finally, the potential side effects and toxicity of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine need to be thoroughly investigated to ensure its safety for human use.
Méthodes De Synthèse
The synthesis of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine can be achieved through several methods, including the reaction of 3-fluorobenzoyl chloride with 4-(3-methylbenzyl)piperazine in the presence of a base, such as triethylamine or pyridine. The reaction can also be carried out using other reagents, such as N,N-dimethylformamide (DMF) and sodium hydride. The yield of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Applications De Recherche Scientifique
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and depression. In medicinal chemistry, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been studied for its potential to modulate the activity of neurotransmitters, such as dopamine and serotonin. In pharmacology, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Propriétés
Nom du produit |
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine |
|---|---|
Formule moléculaire |
C19H21FN2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(3-fluorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O/c1-15-4-2-5-16(12-15)14-21-8-10-22(11-9-21)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 |
Clé InChI |
LXAVJLGBMYHCEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


